molecular formula C18H21N3 B5904605 3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile

3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile

カタログ番号 B5904605
分子量: 279.4 g/mol
InChIキー: WRVZYTNPFYWWOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. This compound belongs to the class of indazole-based synthetic cannabinoids and has a similar structure to other compounds such as AB-FUBINACA and ADB-FUBINACA.

作用機序

3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile-FUBINACA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to the activation of various signaling pathways, which ultimately results in the modulation of neurotransmitter release and the regulation of physiological processes such as pain, appetite, and mood.
Biochemical and Physiological Effects:
3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile-FUBINACA has been shown to have potent psychoactive effects in animal models and in vitro studies. These effects include the induction of hypothermia, sedation, and analgesia. Additionally, 3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile-FUBINACA has been shown to have anxiolytic properties and may have potential therapeutic applications for the treatment of anxiety disorders.

実験室実験の利点と制限

One of the primary advantages of using 3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile-FUBINACA in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on the endocannabinoid system with a high degree of specificity. However, one limitation of using 3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile-FUBINACA is its potential for abuse and its psychoactive effects, which may make it difficult to control in laboratory settings.

将来の方向性

There are several potential future directions for research involving 3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile-FUBINACA. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic profiles and reduced risk of abuse. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and their potential for addiction and other adverse effects. Finally, there is a need for more research on the potential therapeutic applications of 3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile-FUBINACA and other synthetic cannabinoids in the treatment of various medical conditions.

合成法

The synthesis of 3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile-FUBINACA involves the reaction of a benzyl cyanide derivative with a substituted indazole in the presence of a Lewis acid catalyst. The resulting product is then methylated and subsequently reacted with an amine to form the final compound. The synthesis of 3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile-FUBINACA has been described in several publications, and it is considered a relatively straightforward process.

科学的研究の応用

3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile-FUBINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications. Studies have shown that 3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile-FUBINACA has a high affinity for the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. This compound has been used to investigate the effects of synthetic cannabinoids on the regulation of pain, inflammation, and anxiety.

特性

IUPAC Name

3-[[methyl-[1-(4-methylpyridin-2-yl)propan-2-yl]amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-14-7-8-20-18(9-14)10-15(2)21(3)13-17-6-4-5-16(11-17)12-19/h4-9,11,15H,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVZYTNPFYWWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(C)N(C)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。